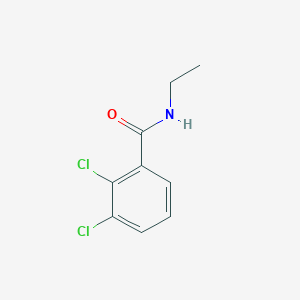

2,3-dichloro-N-ethylbenzamide

Description

2,3-Dichloro-N-ethylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2 and 3 positions and an ethyl group attached to the amide nitrogen. Benzamides with chloro substituents and varied N-alkyl groups are often explored for their electronic, steric, and functional attributes in chemical and pharmaceutical contexts.

Properties

IUPAC Name |

2,3-dichloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIWICYILPTDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-dichloro-N-ethylbenzamide typically involves the direct condensation of 2,3-dichlorobenzoic acid with ethylamine. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4 immobilized on diatomite earth under ultrasonic irradiation . This method is considered green and efficient, providing high yields and utilizing eco-friendly processes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

2,3-Dichloro-N-ethylbenzamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dichlorobenzoic acid and ethylamine.

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichloro-N-ethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Positions and Electronic Effects

The position of chlorine atoms on the benzene ring significantly influences electronic properties. For example:

- 2,3-Dichloro-N-ethylbenzamide : The 2,3-dichloro substitution creates a strong electron-withdrawing effect, which may enhance the electrophilicity of the amide carbonyl group. This could increase reactivity in nucleophilic acyl substitution reactions compared to analogs with fewer or differently positioned halogens.

- The hydroxyl group in the N-substituent introduces hydrogen-bonding capability, improving solubility in polar solvents .

- 2,6-Dichloro-N,N-dimethylbenzamide (C₉H₉Cl₂NO): The 2,6-dichloro substitution () creates a symmetrical electron-withdrawing environment, possibly reducing steric hindrance compared to 2,3-dichloro analogs .

N-Substituent Groups and Physicochemical Properties

The nature of the N-substituent impacts steric bulk, solubility, and stability:

- Its predicted pKa of -2.00 suggests strong acidity, likely due to electron-withdrawing effects from the chlorines .

- 3,4-Dichloro-N-(2-hydroxyethyl)benzamide : The hydroxyethyl group enhances hydrophilicity, making this compound more soluble in polar solvents than the ethyl-substituted target compound .

- Etobenzanid (C₁₅H₁₃Cl₂NO₃): The ethoxymethoxy group in this pesticide () introduces ether linkages, improving lipid solubility and bioavailability for agrochemical applications .

Structural Conformations and Stability

highlights that chlorophenyl benzamides, including 2-chloro-N-(2,3-dichlorophenyl)benzamide, adopt a trans conformation of the amide group. This conformation is critical for stabilizing intermolecular interactions and is likely conserved in this compound, suggesting comparable thermal and chemical stability .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides

Table 2: Structural and Functional Comparisons

Biological Activity

2,3-Dichloro-N-ethylbenzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound (CAS Number: 1090344-11-8) is characterized by the presence of two chlorine atoms on the benzene ring and an ethyl group attached to the nitrogen atom of the amide functional group. Its molecular formula is C9H9Cl2N.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study conducted by BenchChem highlighted its potential in combating various microbial strains, suggesting its use as a lead compound in antimicrobial drug development.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | BenchChem |

| Escherichia coli | Moderate | BenchChem |

| Candida albicans | Moderate | BenchChem |

The mechanism through which this compound exerts its biological effects is believed to involve modulation of enzyme activity or receptor binding. The compound interacts with specific molecular targets, leading to alterations in cellular processes that contribute to its antibacterial and antifungal properties.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against a panel of bacterial and fungal pathogens. The study utilized standard disk diffusion methods to assess antimicrobial activity. Results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Summary of Case Study Results

| Pathogen | Zone of Inhibition (mm) | |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | 12 | Moderately effective |

| Candida albicans | 10 | Moderately effective |

Research Findings

Recent investigations into the compound's properties have revealed additional therapeutic potentials. For instance, ongoing research is exploring its role as a potential anticancer agent . Preliminary findings suggest that structural similarities to other bioactive benzamides may confer similar therapeutic benefits.

Table 3: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antifungal | Active against common fungal pathogens |

| Anticancer | Under investigation for potential anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.